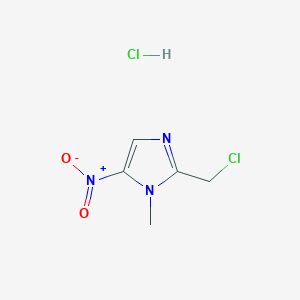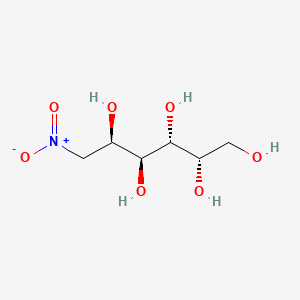
2-(Dibenzylamino)ethyl 2-chloroacetate
Descripción general
Descripción
2-(Dibenzylamino)ethyl 2-chloroacetate, abbreviated as 2-DBA-Cl, is an organochlorine compound with a wide range of applications in the scientific research field. This compound is used as a reagent in organic synthesis, as well as a catalyst in biochemistry and pharmacology. It is also used as a building block for the synthesis of drugs, pharmaceuticals, and other compounds. 2-DBA-Cl is a versatile reagent with numerous applications in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Photocyclization and Solid-State Reactions
One significant application involves the [2+2]photocycloaddition of 2-(dibenzylamino)ethyl 3-benzoylacrylate in a crystalline state. This process leads to the efficient formation of a head-to-tail dimer, bis[2-(dibenzylamino)ethyl] c-2,t-4-dibenzoylcyclobutane-r-1,t-3-dicarboxylate, quantitatively upon UV irradiation. The role of weak intermolecular interactions, specifically CH/π interactions, in facilitating this solid-state reaction highlights the compound's utility in synthesizing complex molecular structures through photochemical means (Hasegawa, Ikeda, & Yamazaki, 2001).
Novel Biradical Cyclization
Another study explores the photocyclization of 2-(N,N-dibenzylamino)ethyl 3-benzoylacrylate via remote-proton transfer, showcasing a novel biradical cyclization pathway. This reaction demonstrates the compound's potential in generating unique cyclic structures under photochemical conditions (Hasegawa, Yamazaki, & Yoshioka, 1993).
Catalytic Applications
The compound also finds application in the synthesis of 2-(dibenzylamino)-2-aryl acetamide derivatives through a three-component reaction involving an isocyanide, dibenzylamine, and a phthalaldehyde derivative. The use of silica nanoparticles as a catalyst in this process underlines the compound's versatility in facilitating green chemistry approaches for organic synthesis (Ramazani et al., 2017).
Antioxidant and Antitumor Evaluation
Research involving the synthesis of new thiazolidine and thiazolidinone derivatives utilizing key intermediates derived from the compound has shown promising antioxidant and antitumor activities. This application suggests the potential of 2-(Dibenzylamino)ethyl 2-chloroacetate derivatives in medicinal chemistry and drug development (Gouda & Abu‐Hashem, 2011).
Propiedades
IUPAC Name |
2-(dibenzylamino)ethyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c19-13-18(21)22-12-11-20(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-10H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBWXVXNQLQEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOC(=O)CCl)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dibenzylamino)ethyl 2-chloroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1458748.png)
![Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1458749.png)

![Spiro[3.4]octan-1-amine hydrochloride](/img/structure/B1458754.png)
![2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid](/img/structure/B1458755.png)
![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)


![6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458761.png)



